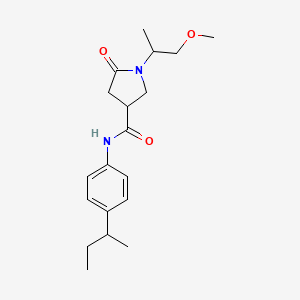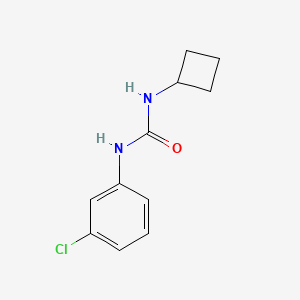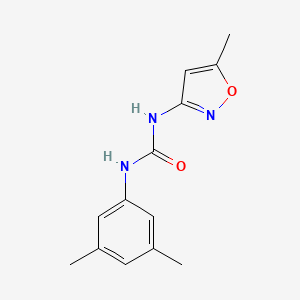
N-(4-sec-butylphenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-(4-sec-butylphenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BMS-986177, is a small molecule drug that is currently being investigated for its potential use in treating various diseases. The compound was first synthesized by Bristol-Myers Squibb in 2016 and has since undergone extensive research to determine its mechanism of action and potential applications.
Mecanismo De Acción
The precise mechanism of action of N-(4-sec-butylphenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to work by inhibiting a specific enzyme called dipeptidyl peptidase 4 (DPP-4). DPP-4 is involved in the regulation of various biological processes, including glucose metabolism and immune function. By inhibiting this enzyme, N-(4-sec-butylphenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide may be able to modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects, including reducing inflammation and modulating immune function. In preclinical studies, the compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. Additionally, N-(4-sec-butylphenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the production of regulatory T cells, which play a role in immune tolerance and preventing autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-sec-butylphenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide is its specificity for DPP-4, which makes it a potentially safer and more effective drug compared to other DPP-4 inhibitors. Additionally, the compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of N-(4-sec-butylphenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide is that it has only been tested in preclinical studies and has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on N-(4-sec-butylphenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide. One area of focus could be on its potential use in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, the compound could be further investigated for its potential use in cancer therapy, particularly in combination with other chemotherapy agents. Finally, future studies could focus on optimizing the synthesis process for N-(4-sec-butylphenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide to improve yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-(4-sec-butylphenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide has shown potential for use in treating various diseases, including cancer, autoimmune disorders, and neurological disorders. The compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for treating conditions such as rheumatoid arthritis and multiple sclerosis. Additionally, N-(4-sec-butylphenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of certain cancer cells, making it a potential chemotherapy agent.
Propiedades
IUPAC Name |
N-(4-butan-2-ylphenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-5-13(2)15-6-8-17(9-7-15)20-19(23)16-10-18(22)21(11-16)14(3)12-24-4/h6-9,13-14,16H,5,10-12H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAZMEWHARSIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C(C)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butan-2-ylphenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 2-({[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4649129.png)
![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1-methyl-1H-benzimidazole](/img/structure/B4649135.png)

![1,3,4,9-tetramethyl-7-(2-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4649143.png)
![methyl (11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate](/img/structure/B4649151.png)


![3-(4-acetylphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4649184.png)
![4-(3-methoxypropyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B4649192.png)
![3-(2-ethoxyethoxy)-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4649207.png)
